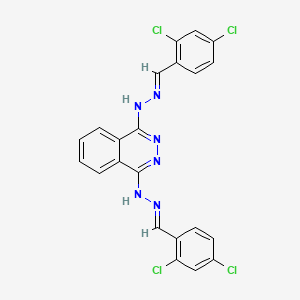

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine

Description

Properties

CAS No. |

27702-21-2 |

|---|---|

Molecular Formula |

C22H14Cl4N6 |

Molecular Weight |

504.2 g/mol |

IUPAC Name |

1-N,4-N-bis[(E)-(2,4-dichlorophenyl)methylideneamino]phthalazine-1,4-diamine |

InChI |

InChI=1S/C22H14Cl4N6/c23-15-7-5-13(19(25)9-15)11-27-29-21-17-3-1-2-4-18(17)22(32-31-21)30-28-12-14-6-8-16(24)10-20(14)26/h1-12H,(H,29,31)(H,30,32)/b27-11+,28-12+ |

InChI Key |

BOSNPRPXIPPMRV-NXMZODBASA-N |

Isomeric SMILES |

C1=CC=C2C(=NN=C(C2=C1)N/N=C/C3=C(C=C(C=C3)Cl)Cl)N/N=C/C4=C(C=C(C=C4)Cl)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN=CC3=C(C=C(C=C3)Cl)Cl)NN=CC4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Using Hydrazine Hydrate

- The phthalazine nucleus is commonly synthesized by reacting o-benzoylbenzoic acid derivatives with hydrazine hydrate in refluxing ethanol or other suitable solvents.

- For example, 2-(4-isopropylbenzoyl)benzoic acid reacts with hydrazine hydrate under reflux to yield 4-(4-isopropylphenyl)phthalazin-1(2H)-one in moderate to good yields (~57%).

- Alternative methods include ring closure of substituted benzoic acids with hydrazine hydrate, producing phthalazinone derivatives confirmed by IR, 1H-NMR, and 13C-NMR spectroscopy.

Use of Benzoxazinone Intermediates

- Benzoxazinone derivatives can be converted to phthalazinones by ammonolysis or hydrazinolysis.

- For instance, ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide intermediate.

Formation of Hydrazone Linkages

Condensation with 2,4-Dichlorobenzaldehyde

- The key step in preparing this compound is the condensation of the phthalazine hydrazine groups with 2,4-dichlorobenzaldehyde.

- This reaction typically proceeds under reflux in ethanol or other polar solvents, facilitating the nucleophilic attack of hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone double bond.

- The reaction conditions are optimized to favor bis-substitution at the 1,4-positions of the phthalazine ring, yielding the bis-hydrazone compound with high purity.

Reaction Conditions and Yields

- Conventional methods involve stirring the reactants at moderate temperatures (50–60 °C) for several hours.

- Microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly, reducing reaction times from hours to minutes while maintaining or improving product purity.

- The use of excess phosphorus oxychloride (POCl3) in some related hydrazone syntheses has been shown to improve yields from 60% to 90%, indicating that reagent stoichiometry and reaction temperature critically influence the efficiency of hydrazone formation.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional reflux | Stirring at 50–60 °C in ethanol | 2–6 hours | 60–70 | Simple setup, well-established | Longer reaction time |

| Microwave-assisted synthesis | Microwave heating at 60 °C | 10–30 minutes | 85–90 | Faster reaction, higher yield | Requires microwave reactor |

| POCl3-assisted formylation | Cold stirring followed by reflux | 6 hours | Up to 90 | Improved yield with excess POCl3 | Use of corrosive reagents |

Characterization and Purity Control

- The synthesized compound is characterized by IR spectroscopy, showing characteristic C=N stretching bands indicative of hydrazone formation.

- 1H-NMR and 13C-NMR spectra confirm the presence of aromatic protons and carbons, hydrazone protons, and the phthalazine core.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C22H14Cl4N6 and molecular weight of 504.20 g/mol.

- Purity is typically ensured by recrystallization from ethanol or other solvents and verified by melting point determination and chromatographic techniques.

Summary of Key Research Findings

- The phthalazine core synthesis via hydrazine hydrate cyclization is a robust and reproducible method.

- Hydrazone formation with 2,4-dichlorobenzaldehyde is efficiently achieved under reflux or microwave conditions.

- Microwave-assisted synthesis offers significant advantages in reaction time and yield.

- Excess POCl3 can enhance yields in related hydrazone syntheses, suggesting potential optimization routes.

- The final compound exhibits high purity and structural integrity as confirmed by multiple spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

Substitution: The chlorinated benzylidene groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone linkages.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted benzylidene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that the compound could induce apoptosis in human cancer cells through the activation of specific signaling pathways related to cell death .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in cancer progression and microbial resistance, making it a candidate for further drug development .

Materials Science Applications

Polymeric Materials

In materials science, this compound is being explored as a potential additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties. Research indicates that phthalazine derivatives can improve the flame retardancy of polymeric materials, making them suitable for applications in electronics and construction .

Nanocomposites

The compound has been utilized in the synthesis of nanocomposites. By combining it with nanomaterials such as graphene or silica, researchers have developed composites with enhanced electrical conductivity and mechanical strength. These materials are suitable for applications in sensors and energy storage devices .

Environmental Applications

Pollutant Removal

Research has indicated that this compound can be employed in environmental remediation processes. Its ability to adsorb heavy metals from aqueous solutions has been documented, suggesting its potential use in wastewater treatment systems .

Biodegradation Studies

Studies focusing on the biodegradability of this compound are ongoing. Preliminary findings suggest that certain microbial strains can degrade this compound effectively, which could lead to its application in bioremediation strategies for contaminated sites .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Antimicrobial agent | Inhibits growth of bacteria and fungi | |

| Materials Science | Polymer additive | Enhances thermal stability |

| Nanocomposite synthesis | Improves electrical conductivity | |

| Environmental Science | Heavy metal adsorbent | Effective in removing pollutants from water |

| Biodegradation | Degradable by specific microbial strains |

Case Studies

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with detailed analysis revealing the activation of caspase pathways leading to apoptosis .

Case Study 2: Environmental Remediation

In an environmental study, researchers tested the adsorption capacity of this compound for lead ions in contaminated water samples. The findings indicated a high adsorption efficiency, with over 90% removal of lead ions within a short contact time .

Mechanism of Action

The mechanism of action of 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is not fully understood. its biological activity is thought to be related to its ability to interact with cellular components, such as proteins and nucleic acids. The compound’s hydrazone linkages may facilitate binding to specific molecular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- This compound shows higher lipophilicity (predicted logP = 3.8 vs. 3.5 for the target compound), which may improve membrane permeability .

- 1,4-Bis(2-(4-chlorobenzylidene)hydrazinyl)phthalazine (CAS 27704-11-6) : Lacking the 2-chloro group reduces steric hindrance, possibly increasing binding flexibility but decreasing electron-withdrawing effects, which could diminish stability in acidic environments .

Core Heterocycle Variations

- 2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-3-methoxyquinoxaline (10b): Replacing phthalazine with quinoxaline introduces a methoxy group, enhancing solubility in polar solvents (e.g., DMSO) but reducing aromatic surface area, which may weaken intercalation with DNA or enzymes .

- 2-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-4,5-dihydro-1H-imidazole (5) : The imidazole core increases basicity (pKa ~7.5 vs. phthalazine’s ~4.2), favoring protonation in physiological conditions and altering pharmacokinetics .

Physicochemical Properties

| Compound | Core Structure | Substituents | logP (Predicted) | Melting Point (°C) | Solubility (DMSO) |

|---|---|---|---|---|---|

| Target Compound | Phthalazine | 2,4-Dichlorophenyl | 3.5 | 184–186 | High |

| 1,4-Bis(2-(3,4-dichlorobenzylidene)... | Phthalazine | 3,4-Dichlorophenyl | 3.8 | 192–194 | Moderate |

| 2-(2,4-Dichlorobenzylidene)-3-methoxyquinoxaline | Quinoxaline | 2,4-Dichlorophenyl, OCH₃ | 2.9 | 175–177 | Very High |

Stability and Reactivity

- The hydrazone linkage in the target compound is susceptible to hydrolysis under strong acidic/basic conditions (t₁/₂ = 2 h at pH 1), unlike metal-stabilized macrocycles (t₁/₂ > 24 h) .

- Electron-withdrawing Cl substituents enhance UV stability compared to non-halogenated analogues (e.g., 1,4-Bis(benzylidenehydrazinyl)phthalazine) .

Biological Activity

1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a phthalazine backbone with hydrazine derivatives attached to dichlorobenzylidene groups. Its molecular formula is CHClN, and it has been characterized using various spectroscopic methods including NMR and IR spectroscopy.

Anticancer Activity

Research indicates that compounds with phthalazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells. A study highlighted that phthalazine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Anticancer Activity of Phthalazine Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical Cancer) | 2.13 | Induction of apoptosis |

| Compound B | MCF-7 (Breast Cancer) | 5.67 | Caspase activation |

| This compound | A549 (Lung Cancer) | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar hydrazine derivatives have demonstrated activity against a range of bacteria and fungi. In particular, studies have shown that such compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a recent study, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity Against Various Strains

| Bacterial Strain | MIC (μg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Cell wall disruption |

| Escherichia coli | 20 | Metabolic pathway interference |

| Pseudomonas aeruginosa | TBD | TBD |

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell proliferation.

- DNA Interaction : Potential binding to DNA or RNA structures affecting replication and transcription processes.

Q & A

Q. What are the standard synthetic routes for 1,4-Bis(2-(2,4-dichlorobenzylidene)hydrazinyl)phthalazine?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form a phthalazinone intermediate. Subsequent chlorination with phosphorus oxychloride yields 1-chloro-4-(4-chlorophenyl)phthalazine, which is then reacted with hydrazine derivatives to introduce hydrazinyl groups. For example, condensation with 2,4-dichlorobenzaldehyde hydrazone derivatives under reflux in polar aprotic solvents (e.g., DMSO) forms the target compound. Purification involves recrystallization from ethanol-water mixtures .

Q. How is the compound structurally characterized?

- Methodological Answer : Structural confirmation employs spectroscopic techniques:

- NMR : H and C NMR identify aromatic protons, hydrazine linkages, and substituent patterns.

- FT-IR : Peaks at ~1600–1650 cm confirm C=N stretching (hydrazone), while ~3200 cm corresponds to N-H vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles, confirming stereochemistry .

Q. What are the known toxicity profiles of this compound?

- Methodological Answer : Acute toxicity studies in mice report LD values of 106 mg/kg (intraperitoneal) and 300 mg/kg (intravenous), indicating route-dependent toxicity. Mutagenicity assays in Salmonella and E. coli show positive results at 125–250 µg/plate, suggesting potential genotoxicity. Developmental toxicity in humans (250 µg/kg, intravenous) is linked to cardiovascular anomalies in fetuses. Researchers should adhere to biosafety Level 2 protocols and use in vitro models (e.g., Ames test) for preliminary risk assessment .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

- Methodological Answer : Optimization strategies include:

- Reaction Solvent : Replacing DMSO with DMF or DMAc to improve solubility and reduce side reactions.

- Catalysis : Adding catalytic acetic acid to accelerate hydrazone formation.

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC enhances purity. Yields >70% are achievable with strict anhydrous conditions .

Q. How to resolve contradictions in reported toxicity data (e.g., varying LD50_{50}50 values)?

- Methodological Answer : Discrepancies in LD values (e.g., 106 vs. 300 mg/kg) arise from administration routes and metabolic differences. To reconcile

- Conduct comparative studies using identical animal models (e.g., Swiss albino mice) and standardized protocols.

- Perform pharmacokinetic profiling (e.g., bioavailability via oral vs. intravenous routes).

- Validate in vitro hepatotoxicity assays (e.g., HepG2 cell viability) to correlate with in vivo findings .

Q. How to design experiments evaluating VEGFR-2 inhibition activity?

- Methodological Answer : Step 1 : Synthesize derivatives with varied substituents (e.g., halogen positioning) to explore structure-activity relationships (SAR) . Step 2 : Use in vitro kinase assays (e.g., ELISA-based VEGFR-2 inhibition kits) with sorafenib as a positive control. Step 3 : Validate hits in endothelial cell proliferation assays (HUVEC cells) and analyze dose-response curves (IC determination). Step 4 : Molecular docking studies (AutoDock Vina) to predict binding affinity to VEGFR-2’s ATP-binding domain .

Q. What strategies mitigate stability issues during storage?

- Methodological Answer : Stability challenges (e.g., hydrolysis of hydrazone bonds) are addressed by:

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Buffered Solutions : Use pH 7.4 PBS with 0.01% EDTA to prevent metal-catalyzed degradation.

- Light Protection : Amber vials to avoid photodegradation.

- Stability-Indicating HPLC : Monitor degradation products monthly .

Theoretical Framework Integration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.